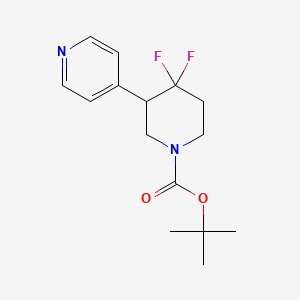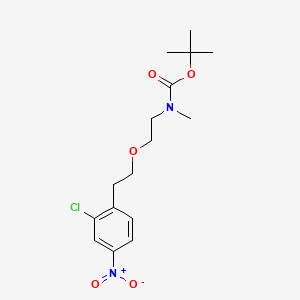
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of difluoro substituents at the 4-position of the piperidine ring. The pyridine ring is then attached to the piperidine moiety. The reaction conditions often include the use of organic solvents, bases, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deprotected piperidine derivatives .
Aplicaciones Científicas De Investigación
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substituents and Boc protecting group play crucial roles in determining the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(1-Boc-4,4-difluoro-3-piperidyl)methanol
- 4-(1-Boc-4,4-difluoro-3-piperidyl)aniline
- 4-(1-Boc-4,4-difluoro-3-piperidyl)phenol .
Uniqueness
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine is unique due to its specific substitution pattern and the presence of both the Boc protecting group and difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H20F2N2O2 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-3-pyridin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-14(2,3)21-13(20)19-9-6-15(16,17)12(10-19)11-4-7-18-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 |
Clave InChI |
ZKTSSKRBNKHZLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=NC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)









![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
